[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine
Description
[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine is a tertiary amine featuring a phenoxyethyl backbone with an aminomethyl substituent at the 3-position of the phenyl ring. The dimethylamine group is attached to the ethyl chain, creating a polar yet lipophilic structure.
Properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJHPYWTHROFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251057 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140836-70-0 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140836-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Dimethylamino)ethoxy]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine typically involves the reaction of 3-aminomethylphenol with ethylene oxide in the presence of a base, followed by the reaction with dimethylamine. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Discussion of Key Findings
- Aromatic Systems: Indole-based compounds (e.g., DMT) exhibit strong receptor interactions due to their planar, electron-rich structures. The target’s phenoxy group may reduce such interactions but could improve solubility via oxygen’s polarity.
- Substituent Effects: Halogens (F, Br) and methoxy groups enhance lipophilicity and stability, while trifluoromethyl groups balance electronegativity and metabolic resistance.
- Biological Implications : Structural variations significantly alter receptor selectivity and pharmacokinetics. For example, indole derivatives (e.g., 5-MeO-DMT) show potent psychoactivity, whereas phenyl ethers like the target compound may prioritize different biological pathways.
Biological Activity
The compound [2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine is a synthetic organic molecule notable for its unique structural characteristics, which include an aminomethyl group and a dimethylamine moiety. This compound is classified as a tertiary amine, suggesting potential interactions with various biological systems. The exploration of its biological activity is crucial for understanding its therapeutic potential and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure indicates a combination of a phenoxy group and a dimethylamino moiety, which may contribute to its diverse biological activities.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Aminomethylphenol | Phenolic structure with amino group | Antioxidant, antimicrobial |
| Dimethylaminophenol | Tertiary amine with phenolic backbone | Anticancer, analgesic |
| 4-(Dimethylamino)benzaldehyde | Aldehyde functional group | Antimicrobial |
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Antimicrobial Properties : The presence of the phenoxy group suggests potential antibacterial or antifungal properties.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- A study on dimethylaminophenol indicated significant anticancer properties in vitro, showing inhibition of cell proliferation in various cancer cell lines.
- Research on aminomethylphenol derivatives highlighted their antioxidant capabilities, demonstrating protection against cellular damage induced by oxidative agents.
Safety and Efficacy
Assessing the safety profile of this compound is essential for its potential therapeutic applications. Preliminary cytotoxicity tests suggest low toxicity levels; however, further studies are required to evaluate long-term effects and metabolic stability in vivo .
Q & A
Q. What are the recommended synthetic pathways for [2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting chloro- or fluoro-substituted phenyl precursors (e.g., 4-chlorophenyl derivatives) with ethanamine intermediates under reflux conditions. For example, chlorinated intermediates (e.g., 4-chlorophenyl-propenyl derivatives) are coupled with dimethylamine-containing ethylphenoxy groups in the presence of catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification is typically achieved using column chromatography (silica gel, eluent: hexane/ethyl acetate), yielding products with >95% purity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of dimethylamine (-N(CH₃)₂) and phenoxy-ethyl groups. Key signals include δ 2.2–2.5 ppm (N-CH₃) and δ 6.8–7.4 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the target structure .
- Chromatography : TLC (Rf values) and HPLC (retention times) assess purity and resolve isomeric byproducts .
Advanced Research Questions
Q. How can E/Z isomers of this compound be effectively separated and characterized?
- Methodological Answer : E/Z isomerism arises from propenyl or similar unsaturated linkages. Separation techniques include:
- Chiral Chromatography : Use of Chiralpak® columns with hexane/isopropanol gradients to resolve isomers based on steric differences .
- Dynamic NMR : Variable-temperature ¹H NMR detects coalescence temperatures for isomer interconversion, confirming stereochemical stability .
- X-ray Crystallography : For unambiguous confirmation, single crystals of isomers are grown (solvent: dichloromethane/hexane), and diffraction patterns analyzed .
Q. What in vitro assays are suitable for evaluating receptor binding or estrogenic activity?
- Methodological Answer :
- Yeast Estrogen Screen (YES) : Transfected Saccharomyces cerevisiae cells expressing human ERα are exposed to the compound (1–100 µM in DMSO). β-Galactosidase activity (via chlorophenol red hydrolysis at 540 nm) quantifies ERα activation, with 17β-estradiol (10 nM) as a positive control .
- Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-estradiol) are displaced by the compound in ER-positive cell lysates. IC₅₀ values are calculated using nonlinear regression .
Q. How can computational modeling predict interactions with biological targets like neurotransmitter transporters?
- Methodological Answer :
- Molecular Docking : Tools like RosettaLigand or AutoDock Vina simulate compound binding to targets (e.g., serotonin transporter). The dimethylamine group’s interaction with residues (e.g., Y95 backbone carbonyl in hSERT) is analyzed for hydrogen bonding and hydrophobic contacts .
- MD Simulations : GROMACS or AMBER models the stability of ligand-receptor complexes over 100-ns trajectories, assessing RMSD and binding free energies (MM-PBSA) .
Contradictions and Considerations
- Synthetic Yields : reports yields of 50–55% for similar compounds, while suggests higher yields (67%) with optimized catalysts. Researchers should test palladium vs. copper catalysts for efficiency .
- Isomer Stability : E/Z isomers in show varying stability in DMSO; storage at –20°C in inert atmospheres is recommended to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
